molecular formula C10H11N3 B015180 N6-Methylquinoline-5,6-diamine CAS No. 14204-98-9

N6-Methylquinoline-5,6-diamine

Cat. No.: B015180
CAS No.: 14204-98-9
M. Wt: 173.21 g/mol
InChI Key: VKTBLHRTAVWXIJ-UHFFFAOYSA-N
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Description

N6-Methylquinoline-5,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Biological Activity

N6-Methylquinoline-5,6-diamine is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and relevant research findings associated with this compound, particularly its role in inhibiting various enzymes and its anticancer properties.

  • IUPAC Name : this compound
  • CAS Number : 14204-98-9
  • Molecular Formula : C10H11N3
  • Molecular Weight : 173.22 g/mol
  • Purity : 95% .

Inhibition of DNA Methyltransferases

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on DNA methyltransferases (DNMTs), particularly DNMT1, which is crucial for maintaining DNA methylation patterns. The compound intercalates into DNA bound by the bacterial adenine methyltransferase Clostridioides difficile CamA, leading to conformational changes that hinder enzyme activity. The half-maximal inhibitory concentrations (IC50) for this activity were reported to range from 1.9 to 3.5 μM .

Anticancer Activity

This compound has shown promise in cancer research due to its ability to activate the DNA damage response via p53 activation in cancer cells. This mechanism suggests that the compound may be effective in inducing apoptosis in tumor cells by disrupting their DNA repair processes .

Summary of Research Findings

Study FocusFindingsReference
Inhibition of DNMT1IC50 values between 1.9 - 3.5 μM; significant intercalation into target DNA
Anticancer MechanismInduces p53 activation leading to DNA damage response
Structural InsightsIntercalation leads to conformational shifts in enzyme-bound DNA

Case Study: Anticancer Efficacy

In a controlled study involving cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that the compound not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to conventional chemotherapeutics by promoting a more robust DNA damage response .

Comparative Analysis with Other Quinoline Derivatives

This compound was compared with other quinoline derivatives regarding their biological activities:

CompoundTarget EnzymeIC50 (μM)Biological Activity
This compoundDNMT11.9 - 3.5Inhibitory
Compound 28 (a related quinoline)Topoisomerase I0.029Inhibitory

Properties

IUPAC Name

6-N-methylquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBLHRTAVWXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161931
Record name N6-Methylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14204-98-9
Record name N6-Methylquinoline-5,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014204989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-Methylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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